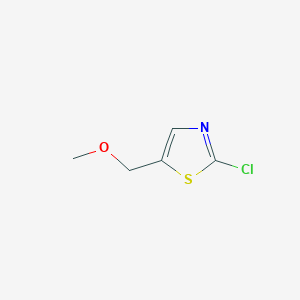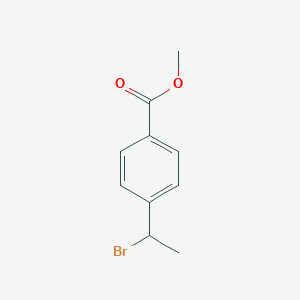
Methyl 4-(1-bromoethyl)benzoate
Descripción general
Descripción
“Methyl 4-(1-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . The molecules of this compound are almost planar .
Synthesis Analysis
“Methyl 4-(1-bromoethyl)benzoate” can be synthesized from the reaction of 4-methylbenzoate with N-bromosuccinimide and AIBN, followed by filtration and concentration .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-bromoethyl)benzoate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 . The molecules of this compound are almost planar .Chemical Reactions Analysis
“Methyl 4-(1-bromoethyl)benzoate” is an important drug intermediate . It is used in the synthesis of potential anti-HIV agents .Physical And Chemical Properties Analysis
“Methyl 4-(1-bromoethyl)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 243.1 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application Summary : Methyl 4-(bromomethyl)benzoate is used in the synthesis of potential anti-HIV agents . These agents could potentially inhibit the replication of the HIV virus.
Preparation of Potential Anti-HIV Agents
Synthesis of Aldose Reductase Inhibitors
- Field : Organic Chemistry
- Application Summary : Methyl 4-(bromomethyl)benzoate is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) .
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
Synthesis of Three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs
- Field : Organic Chemistry
- Application Summary : Methyl 4-bromobenzoate is used in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs . These compounds are employed as antifolates.
Synthesis of Three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-bromoethyl)benzoate | |
CAS RN |
16281-97-3 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

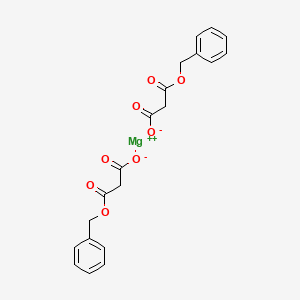
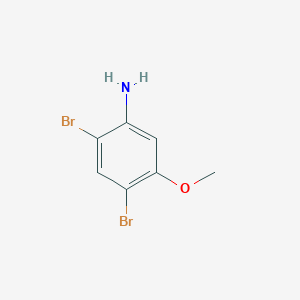
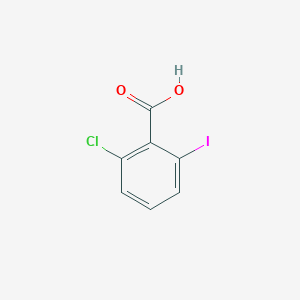
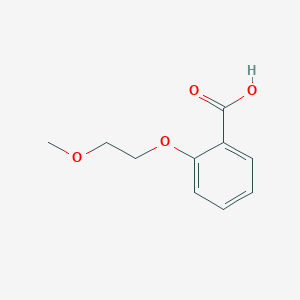
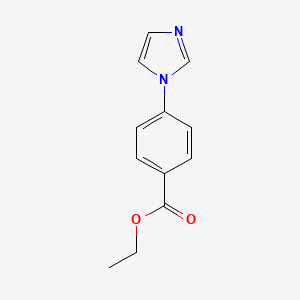
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
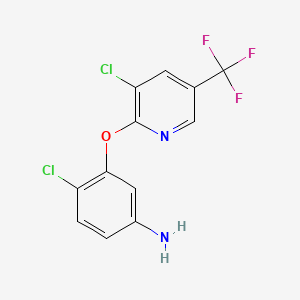
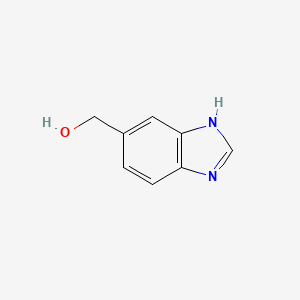
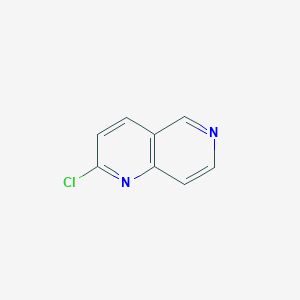
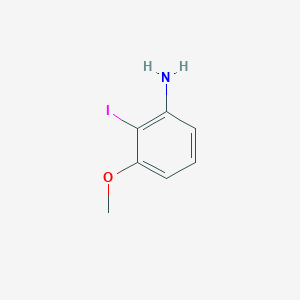
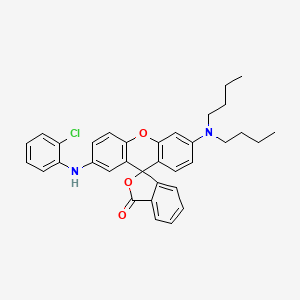
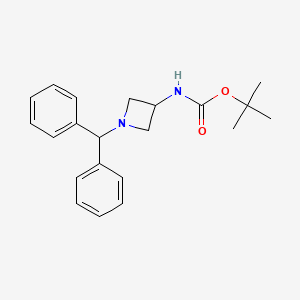
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
